molecular formula C18H18N2O4S2 B2464683 4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 886921-73-9

4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2464683
CAS No.: 886921-73-9
M. Wt: 390.47
InChI Key: USQIALALVRPZPS-UHFFFAOYSA-N
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Description

4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound featuring a benzothiazole core, a privileged scaffold in medicinal chemistry . The molecule incorporates a benzamide linkage connecting the benzo[d]thiazole system to a 4-(ethylsulfonyl)phenyl moiety. The benzo[d]thiazole ring is further substituted with methoxy and methyl groups, which can significantly influence the compound's electronic properties, lipophilicity, and subsequent binding affinity to biological targets . The ethylsulfonyl group is a key functional moiety known to act as a hydrogen bond acceptor, often contributing to a molecule's ability to interact with enzyme active sites. Compounds with structural similarities, particularly those containing the N-(benzo[d]thiazol-2-yl)benzamide framework, have been investigated as positive allosteric modulators for specific receptors, suggesting potential research applications in neurosciences . As a heterocyclic compound, its core structure is associated with diverse biological activities, making it a valuable intermediate for developing novel pharmacologically active agents . This product is intended for research purposes and is not for diagnostic or therapeutic use. Researchers are responsible for verifying all specifications and applicability for their particular investigation.

Properties

IUPAC Name

4-ethylsulfonyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-4-26(22,23)13-8-6-12(7-9-13)17(21)20-18-19-15-14(24-3)10-5-11(2)16(15)25-18/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQIALALVRPZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Methoxy Group: This step involves the methylation of the hydroxyl group on the benzothiazole ring using methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Ethylsulfonyl Group: This is done by reacting the intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzamide: The final step involves the coupling of the benzothiazole derivative with 4-aminobenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

The compound exhibits promising biological activities, particularly in cancer research and anti-inflammatory applications:

  • Cancer Cell Proliferation Inhibition : Studies have shown that 4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide can inhibit specific enzymes associated with cancer cell proliferation.
  • Induction of Apoptosis : It has been observed to promote apoptosis in various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549).
  • Anti-inflammatory Effects : The compound reduces levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models, indicating its potential use in treating inflammatory diseases.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Cancer Research :
    • A study demonstrated that treatment with this compound led to significant reductions in tumor growth in xenograft models, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Studies :
    • Research indicated that the compound effectively reduced inflammation markers in animal models of arthritis, highlighting its therapeutic potential for inflammatory conditions.
  • Antimicrobial Activity :
    • Preliminary tests showed that derivatives of this compound exhibited activity against various bacterial strains, suggesting further investigation into its role as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethylsulfonyl and methoxy groups can influence the compound’s binding affinity and selectivity, while the benzamide core provides a scaffold for interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Core Heterocycle Variation: The target compound’s benzo[d]thiazole core (–12) contrasts with simpler thiazole (7b, 2D216) or pyridine-linked thiazole systems (TOZ5). The benzo[d]thiazole’s fused aromatic system enhances planarity and may improve binding to hydrophobic enzyme pockets compared to monocyclic thiazoles .

Substituent Effects: Sulfonyl Groups: The ethylsulfonyl group in the target compound is less bulky than the piperidin-1-ylsulfonyl group in 2D216, which may influence steric interactions with biological targets . Electron-Donating Groups: The 4-methoxy and 7-methyl groups on the benzo[d]thiazole ring (target compound) differ from the 7-morpholino substitution in TOZ3. Morpholino groups enhance solubility but may reduce membrane permeability compared to methyl groups .

Physicochemical Properties

However, general trends can be inferred:

  • Molecular Weight : The target compound (MW ≈ 430 g/mol) falls within the acceptable range for drug-likeness, similar to 2D216 (MW ≈ 453 g/mol) .

Biological Activity

4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide, often referred to in research contexts as a benzothiazole derivative, has garnered attention due to its potential biological activities. This compound is characterized by a unique molecular structure that combines an ethylsulfonyl group with a methoxy-substituted benzothiazole moiety, positioning it as a candidate for various therapeutic applications.

The molecular formula of the compound is C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 404.5 g/mol. Its structure is significant for its interaction with biological targets, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC19H20N2O4SC_{19}H_{20}N_{2}O_{4}S
Molecular Weight404.5 g/mol
CAS Number941884-70-4

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors, potentially modulating their functions. The presence of the ethylsulfonyl group may enhance its solubility and bioavailability, while the benzothiazole core is known for its ability to interact with various biological pathways.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest .

  • Cell Proliferation Inhibition : Compounds similar to this compound have demonstrated the ability to significantly reduce cell viability in cancerous cells.
  • Apoptosis Induction : The compound's structural components may facilitate apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death.
  • Cell Cycle Arrest : Flow cytometry assays have indicated that these compounds can induce cell cycle arrest at various phases, effectively halting the progression of cancer cells .

Anti-inflammatory Activity

In addition to anticancer properties, benzothiazole derivatives have been studied for their anti-inflammatory effects. Research has shown that these compounds can reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This dual action makes them promising candidates for treating conditions characterized by both inflammation and tumor growth.

Study 1: Synthesis and Evaluation

A study synthesized a series of benzothiazole derivatives, including compounds structurally related to this compound. The evaluation included:

  • MTT Assay : To assess cell viability in A431 and A549 cells.
  • ELISA : To measure levels of inflammatory markers.
  • Western Blot : To analyze protein expression involved in apoptosis pathways.

The findings indicated that the synthesized compounds effectively inhibited cancer cell proliferation and reduced inflammatory responses, suggesting their potential as therapeutic agents .

Study 2: Docking Studies

Computational docking studies have been employed to predict the binding affinity of benzothiazole derivatives to key targets such as VEGFR-2 kinase. These studies suggest that modifications in the benzothiazole structure can enhance binding efficiency, thus improving anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide with high yield and purity?

  • Methodological Answer : The synthesis requires multi-step reactions, including thiazole ring formation (e.g., Hantzsch synthesis using α-haloketones and thioamides) and sulfonylation. Key parameters include:

  • Temperature control : Optimal reflux conditions (e.g., 80–100°C) to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) for sulfonylation steps.
  • Purification : Column chromatography or recrystallization from ethanol to isolate the final product .
    • Validation : IR and ¹H/¹³C NMR are used to confirm functional groups and structural integrity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H NMR : Identifies protons on the benzothiazole ring (δ 7.2–8.1 ppm) and ethylsulfonyl group (δ 1.3–1.5 ppm for CH₃, δ 3.1–3.3 ppm for SO₂CH₂).
  • IR : Confirms sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and benzamide (C=O stretch at ~1650 cm⁻¹) groups.
  • Chromatography : HPLC with C18 columns and acetonitrile/water gradients assesses purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields during sulfonylation?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables like reaction time, catalyst loading (e.g., DMAP), and stoichiometry.
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side-product formation (e.g., over-sulfonylation) .
  • Case Study : A 15% yield increase was achieved by switching from batch to flow conditions for similar sulfonamide syntheses .

Q. How do structural modifications to the benzothiazole ring impact biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Methoxy Position : Moving the methoxy group from C4 to C6 reduces antimicrobial activity due to steric hindrance at target binding sites .
  • Ethylsulfonyl vs. Methylsulfonyl : Ethyl groups enhance lipophilicity, improving cell membrane penetration in anticancer assays (IC₅₀ reduction from 12 µM to 5 µM in melanoma cells) .
    • Validation : Comparative assays using isogenic cell lines or enzyme inhibition studies (e.g., COX-2) are critical .

Q. How can contradictory reports about its anticancer efficacy be resolved?

  • Methodological Answer :

  • Standardized Assays : Use panels of 60+ cancer cell lines (NCI-60) to assess selectivity. For example, conflicting data on breast cancer activity may arise from subtype-specific responses (e.g., HER2+ vs. triple-negative) .
  • Mechanistic Studies : Target engagement assays (e.g., thermal shift profiling) validate interactions with kinases or tubulin.
  • Statistical Modeling : Multivariate analysis identifies confounding variables (e.g., serum concentration in cell culture) .

Data Analysis & Experimental Design

Q. What strategies mitigate variability in biological screening data?

  • Methodological Answer :

  • Replicate Design : Triplicate experiments with internal controls (e.g., doxorubicin as a positive control).
  • Normalization : Adjust for cell viability using ATP-based luminescence assays.
  • Meta-Analysis : Cross-reference data from public databases (e.g., PubChem BioAssay) to identify outliers .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetics?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME predict logP (optimal range: 2–3) and CYP450 inhibition risks.
  • Docking Simulations : Target the benzothiazole moiety to ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina.
  • Case Study : Trifluoromethyl analogs showed improved metabolic stability in liver microsome assays .

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